N-(2,2,5,5-tetramethyloxolan-3-yl)-5-oxaspiro[3.5]nonan-8-amine
Description
N-(2,2,5,5-tetramethyloxolan-3-yl)-5-oxaspiro[3.5]nonan-8-amine is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a nonane ring and an oxolane ring, with an amine functional group attached to the nonane ring. The presence of multiple methyl groups on the oxolane ring contributes to its steric hindrance and chemical stability.
Properties
IUPAC Name |
N-(2,2,5,5-tetramethyloxolan-3-yl)-5-oxaspiro[3.5]nonan-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO2/c1-14(2)11-13(15(3,4)19-14)17-12-6-9-18-16(10-12)7-5-8-16/h12-13,17H,5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHLVEPRQWVJBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(O1)(C)C)NC2CCOC3(C2)CCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,5,5-tetramethyloxolan-3-yl)-5-oxaspiro[3.5]nonan-8-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Spirocyclization: The spiro linkage is formed by reacting the oxolane derivative with a suitable nonane precursor in the presence of a strong base, such as sodium hydride, to induce cyclization.
Amine Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,5,5-tetramethyloxolan-3-yl)-5-oxaspiro[3.5]nonan-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, secondary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-(2,2,5,5-tetramethyloxolan-3-yl)-5-oxaspiro[3.5]nonan-8-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of advanced materials, such as spirocyclic polymers with enhanced mechanical properties.
Mechanism of Action
The mechanism by which N-(2,2,5,5-tetramethyloxolan-3-yl)-5-oxaspiro[3.5]nonan-8-amine exerts its effects involves its interaction with specific molecular targets. The compound’s amine group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the spirocyclic structure may enable the compound to fit into unique binding sites, modulating enzymatic activity or receptor function.
Comparison with Similar Compounds
Similar Compounds
N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides: Known for their analgesic activity.
2-oxa-7-azaspiro[3.5]nonane: Used in medicinal chemistry for its metabolic robustness.
Uniqueness
N-(2,2,5,5-tetramethyloxolan-3-yl)-5-oxaspiro[3.5]nonan-8-amine is unique due to its specific substitution pattern on the oxolane ring, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
